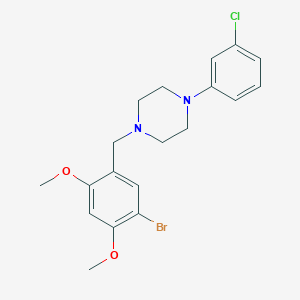
1-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine, also known as 4C-D, is a chemical compound that belongs to the class of piperazines. It was first synthesized by David E. Nichols in 1993 as a potential hallucinogenic drug. However, due to its low potency and limited availability, it has not gained significant attention in the recreational drug scene. Instead, it has been primarily used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the activation of serotonin receptors. Specifically, it has been shown to have agonist activity at the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. It is also believed to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, it is believed to have some similarities to other hallucinogenic drugs, including altered perception, mood changes, and changes in thought processes. It has also been shown to have some anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine in laboratory experiments is its relatively low potency, which allows for easier handling and administration. Additionally, its affinity for serotonin receptors makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one limitation of using this compound is its limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research involving 1-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders, including depression and anxiety. Further research is needed to determine its efficacy and safety in these applications. Additionally, its affinity for serotonin receptors makes it a potential tool for investigating the role of these receptors in various physiological processes, including the regulation of mood, cognition, and perception. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine has been primarily used in scientific research to investigate its potential therapeutic applications. It has been shown to have affinity for several serotonin receptors, including the 5-HT2A receptor, which is known to be involved in the hallucinogenic effects of drugs such as LSD and psilocybin. As such, this compound has been investigated as a potential treatment for certain psychiatric disorders, including depression and anxiety.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-26-18-11-14(17(23(24)25)12-19(18)27-2)13-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNPICRHPDASTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)


![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)



![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)

![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)

![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)
